molecular formula C14H10BrF2NO B4608765 N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide

N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide

Cat. No.: B4608765
M. Wt: 326.14 g/mol
InChI Key: CYHVFKYPDAEBIQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide is an organic compound characterized by the presence of bromine, fluorine, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,6-difluorophenyl)-2-methoxybenzamide
  • N-(2-bromo-4,6-difluorophenyl)-2-ethoxybenzamide
  • N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide is unique due to its specific combination of bromine, fluorine, and phenylacetamide groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological molecules, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO/c15-11-7-10(16)8-12(17)14(11)18-13(19)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHVFKYPDAEBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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